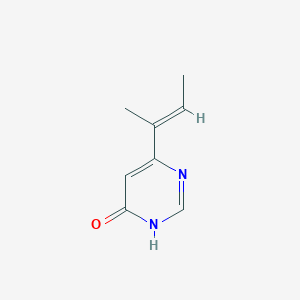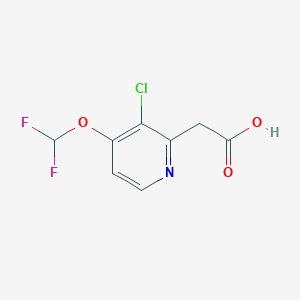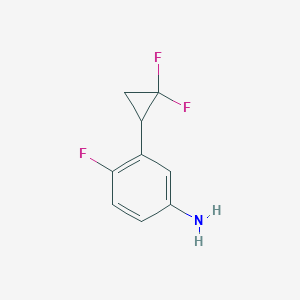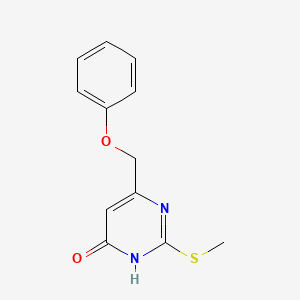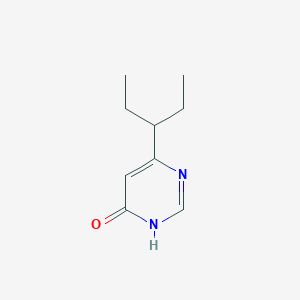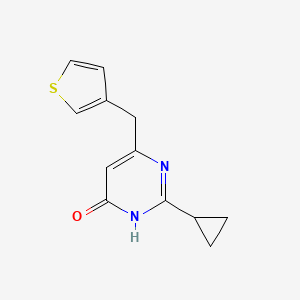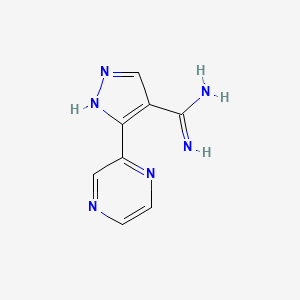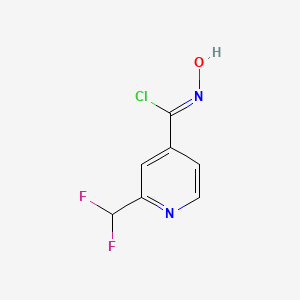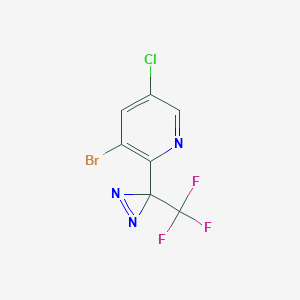
3-Bromo-5-chloro-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine
Overview
Description
3-Bromo-5-chloro-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine is a chemical compound with the following properties:
- Empirical Formula : C6H2BrClF3N
- Molecular Weight : 260.44 g/mol
- CAS Number : 71701-92-3
- Appearance : Solid
- Melting Point : 28-32°C
Molecular Structure Analysis
The molecular structure of 3-Bromo-5-chloro-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine consists of a pyridine ring substituted with bromine, chlorine, and a trifluoromethyl-diazirinyl group. The trifluoromethyl-diazirinyl moiety is known for its photoaffinity labeling properties.
Chemical Reactions Analysis
The compound’s reactivity likely involves halogenation, substitution, and diazirine ring-opening reactions. However, specific reaction mechanisms remain to be elucidated.
Physical And Chemical Properties Analysis
- Solubility : Information on solubility in various solvents is scarce.
- Stability : Handle with care due to its reactivity.
- Toxicity : Classified as an acute oral toxin (H301) and an eye and skin irritant (H315, H319, H335).
Safety And Hazards
- Pictograms : GHS06 (Danger)
- Hazard Statements : Toxic if ingested (H301), eye and skin irritant (H315, H319, H335)
- Precautionary Statements : Follow safety precautions during handling.
- Storage : Store in a combustible area away from incompatible compounds.
Future Directions
Research avenues for 3-Bromo-5-chloro-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine include:
- Synthetic Optimization : Develop efficient synthetic routes.
- Biological Applications : Investigate its potential as a photoaffinity label.
- Structural Studies : Explore crystallography and spectroscopy for detailed insights.
Remember that this analysis is based on available data, and further research is essential for a deeper understanding. 🧪🔬
properties
IUPAC Name |
3-bromo-5-chloro-2-[3-(trifluoromethyl)diazirin-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClF3N3/c8-4-1-3(9)2-13-5(4)6(14-15-6)7(10,11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJTAJXHNNSAZKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)C2(N=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-chloro-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



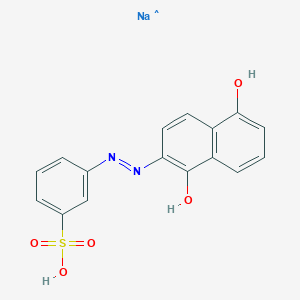
![6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1487143.png)
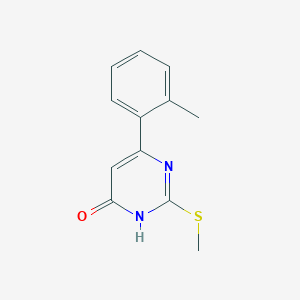
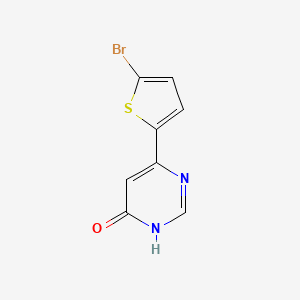
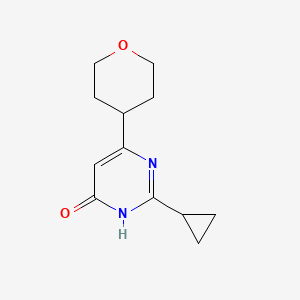
![4-((Benzyloxycarbonyl)(ethyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1487152.png)
